molecular formula C14H9N3O B13776774 Fluorene-1-carbonyl azide CAS No. 88909-93-7

Fluorene-1-carbonyl azide

Cat. No.: B13776774
CAS No.: 88909-93-7
M. Wt: 235.24 g/mol
InChI Key: VUYDAOHLWAIXFE-UHFFFAOYSA-N
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Description

Fluorene-1-carbonyl azide is a specialized organic azide building block designed for advanced research and development . Its molecular structure integrates a reactive azide (N₃) group with the rigid, conjugated fluorene scaffold, making it a valuable precursor in synthetic chemistry . Organic azides like this compound are primarily used in cycloaddition reactions, most notably the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is a cornerstone of "click chemistry" for the reliable and modular synthesis of 1,2,3-triazole derivatives . This enables researchers to efficiently create complex molecular architectures, such as functionalized polymers, dendrimers, and porous organic networks, for applications in materials science . The fluorene moiety is of significant research interest due to its unique photoelectric properties and biological activity . Fluorene derivatives are extensively explored as key components in organic light-emitting diodes (OLEDs), perovskite solar cells, and as fluorescent probes . Furthermore, the fluorene core is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects . By serving as a synthetic intermediate, this compound allows for the streamlined incorporation of the fluorene unit into novel compounds for drug discovery programs, particularly for developing potential dihydrofolate reductase (DHFR) inhibitors and apoptosis inducers . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

88909-93-7

Molecular Formula

C14H9N3O

Molecular Weight

235.24 g/mol

IUPAC Name

9H-fluorene-1-carbonyl azide

InChI

InChI=1S/C14H9N3O/c15-17-16-14(18)12-7-3-6-11-10-5-2-1-4-9(10)8-13(11)12/h1-7H,8H2

InChI Key

VUYDAOHLWAIXFE-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=C1C(=CC=C3)C(=O)N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

The preparation of fluorene-1-carbonyl azide generally involves the introduction of an azide group onto a fluorene carbonyl precursor. Two main synthetic routes are commonly documented:

  • Route A: Direct azidation of fluorene-1-carbonyl derivatives (e.g., acid chlorides or carboxylic acids).
  • Route B: Multi-step synthesis starting from fluorene, involving bromination, formylation, and subsequent azide substitution.

Detailed Synthetic Routes and Conditions

Synthesis via Iodine(III)-Mediated Cross-Coupling (Metal-Free)

A recent and efficient method for preparing carbonyl azides, including fluorene derivatives, involves iodine(III)-mediated cross-coupling between isocyanides and azide sources such as trimethylsilyl azide (TMSN3). This metal-free approach uses hypervalent iodine reagents to promote the formation of azidyl radicals, enabling the conversion of carbonyl precursors to carbonyl azides under mild conditions.

Key Reaction Parameters (Adapted from):
Parameter Conditions Yield (%)
Oxidant PhI(OAc)2 (Iodine(III) reagent) Optimal oxidant
Solvent Dimethyl sulfoxide (DMSO) 68–85 (with excess azide)
Azide Source Trimethylsilyl azide (TMSN3) Slight excess improves yield
Temperature Ambient to mild heating Not specified
Control No oxidant → no product Confirms necessity

This method yields this compound analogues efficiently, with yields up to approximately 85% when optimized with excess azide and DMSO as solvent. The reaction is notable for its metal-free conditions and mildness, which are advantageous for sensitive substrates.

Multi-Step Synthesis from Fluorene via Bromination, Lithiation, and Azide Substitution

Another well-documented approach involves a multi-step synthetic sequence starting from unfunctionalized fluorene:

  • Double Bromination: Fluorene undergoes bromination to introduce bromine atoms at specific positions, e.g., 7-bromofluorene.
  • Methylation of Methylene Bridge: Protecting or modifying the methylene bridge to stabilize intermediates.
  • Lithiation and Formylation: Directed ortho-metalation using a strong base such as TMPMgCl·LiCl, followed by formylation with dimethylformamide (DMF) to afford fluorene-2-carbaldehyde derivatives.
  • Reduction: Reduction of the aldehyde to the corresponding primary alcohol using sodium borohydride.
  • Azide Substitution: Conversion of the primary alcohol or related intermediates to the azide functionality using diphenylphosphoryl azide (DPPA) or sodium azide (NaN3).
Synthesis Summary (Adapted from):
Step Reagents/Conditions Yield (%) Notes
Bromination Bromine or N-bromosuccinimide (NBS) High Double bromination at desired sites
Methylation Methylation reagents High Stabilizes methylene bridge
Ortho-Metalation/Formylation TMPMgCl·LiCl, DMF Excellent Directed lithiation and formylation
Reduction Sodium borohydride (NaBH4) ~81 Converts aldehyde to primary alcohol
Azide Introduction DPPA/NaN3 substitution 87 Efficient azide installation

This route provides a well-characterized pathway to azide-functionalized fluorene derivatives, including this compound, with overall yields around 45% starting from fluorene. The intermediates and final products have been structurally confirmed by X-ray crystallography.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield Range (%) Advantages Limitations
Iodine(III)-Mediated Cross-Coupling Fluorene isocyanide or related precursors PhI(OAc)2, TMSN3, DMSO, ambient temp 60–85 Metal-free, mild conditions, high yield Requires specialized iodine reagents
Multi-Step Bromination/Lithiation Fluorene Bromination, TMPMgCl·LiCl, DMF, NaBH4, DPPA/NaN3 ~45 overall Well-established, structurally confirmed Multi-step, moderate overall yield

Chemical Reactions Analysis

Types of Reactions

Fluorene-1-carbonyl azide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted fluorene derivatives.

    Reduction: Formation of fluorene-1-amine.

    Cycloaddition: Formation of 1,2,3-triazoles.

Scientific Research Applications

Synthetic Chemistry

Fluorene-1-carbonyl azide serves as a versatile building block in organic synthesis, particularly in the formation of nitrogen-containing heterocycles. Its azide functional group allows for various click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition, which has become a staple in modern synthetic organic chemistry.

Click Chemistry

The azide group of this compound can participate in click reactions to form 1,2,3-triazoles. This reaction is highly selective and efficient, making it ideal for combinatorial chemistry and drug discovery applications. The robustness of these transformations has led to their use in high-throughput screening methods and the development of DNA-encoded libraries .

Material Science

This compound has applications in the field of material science, particularly in the development of advanced polymeric materials.

Photopolymerization

Recent studies have explored the use of fluorinated azides, including this compound, in photopolymerization processes. These compounds can undergo photodecomposition upon UV irradiation, generating reactive nitrenes that can insert into C–H bonds of polymers, leading to crosslinking and enhanced mechanical properties .

Electronic Devices

This compound is also being investigated for its potential in electronic device applications due to its ability to modify π-conjugated polymer films through photo-structuring methods. The incorporation of such azides can improve the charge-carrier mobility within these materials .

Synthesis of Triazoles

A notable case study involved the synthesis of 4,5-disubstituted triazoles using this compound as a key reactant. The reaction conditions were optimized to maximize yield and selectivity, demonstrating the compound's utility in producing complex molecular architectures relevant to medicinal chemistry .

Photophysical Properties

Another study focused on the photophysical properties of this compound, revealing insights into its excited-state dynamics and decomposition pathways under UV light. This research highlighted the potential for using such compounds in developing light-responsive materials .

Comparison with Similar Compounds

Comparison with Similar Azide Compounds

Structural and Functional Differences

Compound Core Structure Functional Groups Key Properties Primary Applications
Fluorene-1-carbonyl azide Fluorene + carbonyl azide -CON₃ High rigidity, aromatic conjugation Organic synthesis, polymer chemistry
Azide-PEG5-Tos (236754-49-7) PEG chain + tosyl group -N₃, -OTs Water solubility, biocompatibility Protein modification, bioconjugation
Azide PEG7 COOH (361189-66-4) PEG chain + carboxylic acid -N₃, -COOH Amphiphilic, pH-responsive Drug delivery, material crosslinking
Azide PEG4 CH2COOtBu (864681-04-9) PEG chain + ester -N₃, -COOtBu Hydrolytic stability, nucleophilicity Polymer precursors, surface functionalization
Analysis:
  • Reactivity :

    • This compound exhibits accelerated cycloaddition kinetics compared to PEG-based azides due to electron-withdrawal from the carbonyl group, which polarizes the azide moiety .
    • PEG-azides (e.g., Azide-PEG5-Tos) prioritize biocompatibility over reactivity, enabling "click" reactions in aqueous biological systems .
  • Stability :

    • This compound is less thermally stable than PEG-azides due to aromatic ring strain and the destabilizing effect of the carbonyl group. Decomposition above 100°C may release nitrogen gas explosively .
    • PEG-azides (e.g., Azide PEG7 COOH) are stabilized by hydrophilic PEG chains, reducing explosion risks and enhancing shelf life .
  • Applications :

    • This compound is favored in organic synthesis for constructing fused aromatic systems (e.g., carbazoles) via Curtius rearrangement .
    • PEG-azides dominate biomedical fields, such as cell labeling (Azide-PEG5-Tos) and hydrogel formation (Azide PEG7 COOH) .
Key Findings:
  • This compound’s hazards align with organic azides but are less severe than sodium azide, which forms explosive metal salts .
  • PEG-azides mitigate risks through solubility and reduced volatility, making them safer for routine lab use .

Research Findings and Data

Thermal Decomposition Studies

Compound Decomposition Temp (°C) Byproducts
This compound 110–120 N₂, CO, fluorenone derivatives
Sodium Azide 275 N₂, NaN (explosive)
Azide-PEG5-Tos >200 N₂, PEG fragments

Reaction Efficiency in Click Chemistry

Compound Reaction Rate (k, M⁻¹s⁻¹) Catalyst Required
This compound 0.15 (Cu-free conditions) No
Azide-PEG5-Tos 0.08 Yes (Cu(I))

Biological Activity

Fluorene-1-carbonyl azide (FCA) is a compound of significant interest in bioorthogonal chemistry, particularly due to its unique reactivity and potential applications in biological systems. This article explores the biological activity of FCA, summarizing key research findings, case studies, and relevant data.

Overview of this compound

This compound is characterized by its azide functional group, which allows for selective reactions in biological contexts. The azide moiety is known for its ability to undergo bioorthogonal reactions, enabling the labeling and visualization of biomolecules in living systems without interfering with native biological processes.

Mechanisms of Biological Activity

The primary mechanism through which FCA exerts its biological effects is through bioorthogonal reactions . These reactions involve the selective reaction of the azide group with various functional groups, such as alkynes or phosphines, under mild conditions. The Staudinger ligation and copper-catalyzed azide-alkyne cycloaddition are notable examples that have been extensively studied.

Key Reactions Involving FCA

  • Staudinger Ligation : This reaction involves the conversion of an azide into an amine using triphenylphosphine. It has been shown to be highly selective and efficient, making it valuable for labeling biomolecules in live cells .
  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This reaction allows for the formation of triazoles from azides and alkynes, providing a robust method for bioconjugation applications .

Case Study 1: Cellular Imaging

In a study investigating the use of FCA for cellular imaging, researchers demonstrated that conjugating FCA with fluorescent probes allowed for the selective labeling of glycoproteins in live cells. The azide group facilitated the attachment of fluorophores via CuAAC, enabling real-time imaging of cellular processes .

Case Study 2: Drug Delivery Systems

Another study explored the incorporation of FCA into drug delivery systems. By attaching therapeutic agents to FCA, researchers were able to achieve targeted delivery to specific cell types through bioorthogonal reactions. This approach significantly enhanced the efficacy and specificity of drug action while minimizing off-target effects .

Table 1: Summary of Biological Applications of FCA

ApplicationMethod UsedOutcome
Cellular ImagingCuAACSuccessful labeling of glycoproteins
Targeted Drug DeliveryBioorthogonal conjugationEnhanced efficacy and specificity
Protein LabelingStaudinger LigationSelective modification without toxicity

Research Findings

Recent research has highlighted several important findings regarding the biological activity of FCA:

  • Reactivity : FCA exhibits high reactivity towards nucleophiles due to the electron-withdrawing nature of the carbonyl group adjacent to the azide .
  • Selectivity : The bioorthogonal nature of FCA allows it to react selectively with non-native functional groups in complex biological environments, minimizing interference with natural cellular processes .
  • Quantum Efficiency : Studies have shown that photolysis of FCA can achieve high quantum efficiencies, indicating its potential for applications in photochemistry and material science as well as biology .

Q & A

Q. How can researchers optimize the synthesis of Fluorene-1-carbonyl azide via copper-catalyzed azide-alkyne cycloaddition (CuAAC)?

this compound can react with terminal alkynes in the presence of copper(I) catalysts (e.g., CuBr) to form 1,4-disubstituted triazoles. Key parameters include:

  • Reagent stoichiometry : A 1:1 molar ratio of azide to alkyne minimizes side reactions .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
  • Temperature : Room temperature is sufficient for most reactions, but microwave-assisted methods can accelerate kinetics .
  • Workup : Purification via column chromatography or recrystallization ensures high-purity triazole products .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

  • FTIR : Confirm the presence of the azide group (N3_3) via a sharp peak near 2100–2200 cm1^{-1} .
  • NMR : 1^1H and 13^{13}C NMR identify fluorene backbone protons (δ 7.2–8.0 ppm) and carbonyl carbons (δ ~170 ppm) .
  • Mass spectrometry : High-resolution MS validates molecular ion peaks and fragmentation patterns .

Q. What safety protocols are essential when handling this compound?

  • Storage : Refrigerate at 2–8°C in airtight, light-resistant containers to prevent decomposition .
  • Handling : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Work in a fume hood to prevent inhalation of aerosols .
  • Decomposition risks : Avoid strong oxidizers; thermal degradation releases toxic nitrogen oxides (NOx_x) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for this compound under varying conditions?

Stability studies should systematically evaluate:

  • Temperature : Compare decomposition rates at −70°C (recommended for long-term storage) vs. ambient conditions .
  • Matrix effects : Test stability in solvents (e.g., DMSO vs. water) and biological matrices (e.g., plasma), as azides degrade faster in polar media .
  • Validation : Use multiple techniques (e.g., HPLC, GC-MS) to cross-verify degradation products .

Q. What strategies improve the regioselectivity of triazole formation in CuAAC reactions involving this compound?

  • Catalyst tuning : Copper(I) complexes with ligands (e.g., TBTA) enhance 1,4-selectivity over 1,5-isomers .
  • Substrate design : Electron-withdrawing groups on alkynes favor 1,4-adducts, while steric hindrance reduces side products .
  • Kinetic vs. thermodynamic control : Lower temperatures favor kinetic (1,4) products; higher temperatures may shift equilibrium .

Q. How can computational modeling guide the design of this compound derivatives for targeted applications?

  • DFT calculations : Predict reaction pathways and transition states to optimize azide-alkyne binding energy .
  • Docking studies : Model interactions between triazole products and biological targets (e.g., enzymes) to prioritize synthesis .
  • Solvent effects : Simulate solvent polarity’s impact on reaction kinetics and regioselectivity .

Q. What methodologies address the lack of ecological toxicity data for this compound?

  • Acute toxicity assays : Use Daphnia magna or zebrafish embryos to assess LC50_{50} values .
  • Biodegradation studies : Monitor azide degradation in simulated wastewater via GC-MS or ion chromatography .
  • Read-across models : Leverage data from structurally similar azides (e.g., phenyl azides) to estimate ecotoxicological risks .

Methodological Considerations

  • Literature review : Prioritize databases like SciFinder and Reaxys for rare chemical data, avoiding crowdsourced platforms .
  • Reproducibility : Document reaction conditions (e.g., humidity, light exposure) in detail, as azides are sensitive to environmental factors .
  • Data reporting : Follow journal guidelines (e.g., Journal of Fluorine Chemistry) for experimental rigor, including raw spectral data and statistical validation .

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